synthesis and characterization of 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride
synthesis and characterization of 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Chloro-2-methoxypyridine-3-sulfonyl Fluoride
Abstract
This technical guide provides a comprehensive overview of the synthesis and structural elucidation of 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride, a heterocyclic building block of significant interest to medicinal chemistry and drug development. The sulfonyl fluoride moiety has gained prominence as a versatile functional group, notably for its role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and as a covalent warhead for targeting specific amino acid residues in proteins.[1][2] This document details a robust two-step synthetic pathway commencing from 5-chloro-2-methoxypyridine, proceeding through a sulfonyl chloride intermediate. We provide field-proven, step-by-step experimental protocols and delve into the causality behind methodological choices. Furthermore, a rigorous characterization workflow is presented, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to ensure the unequivocal structural confirmation of the target compound. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of this valuable chemical entity.
Introduction: The Significance of Pyridyl Sulfonyl Fluorides
The pyridine scaffold is a privileged structure in pharmaceuticals, present in numerous approved drugs. Its functionalization with a sulfonyl fluoride group (-SO₂F) combines the desirable physicochemical properties of the pyridine ring with the unique reactivity of the sulfonyl fluoride warhead. Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit enhanced stability towards hydrolysis while retaining sufficient electrophilicity to engage in covalent bond formation with nucleophilic residues like serine, threonine, and lysine under physiological conditions.[1][3] This "tunable" reactivity makes them ideal for applications as covalent protein modifiers, biological probes, and building blocks for complex molecular architectures via SuFEx chemistry.[1][4] The title compound, 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride, incorporates key substituents—a chloro group for potential further functionalization and a methoxy group influencing the electronic properties of the ring—making it a versatile intermediate for library synthesis in drug discovery programs.[5]
Synthetic Strategy and Rationale
The synthesis of 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride is most logically approached via a two-step sequence starting from the readily available 5-chloro-2-methoxypyridine. This strategy hinges on two well-established transformations in organic synthesis: chlorosulfonylation of an electron-rich heterocycle followed by a halogen exchange (Halex) reaction.
-
Chlorosulfonylation: The first step involves the introduction of a sulfonyl chloride (-SO₂Cl) group onto the pyridine ring. The methoxy group at the 2-position is an activating, ortho-para directing group. The 3-position (ortho) is therefore electronically favored for electrophilic substitution. This transformation yields the key intermediate, 5-chloro-2-methoxypyridine-3-sulfonyl chloride.[6]
-
Halogen Exchange (Fluorination): The conversion of a sulfonyl chloride to a sulfonyl fluoride is the most common and efficient method for synthesizing this class of compounds.[1] This is typically achieved by treating the sulfonyl chloride with a nucleophilic fluoride source, such as potassium fluoride (KF) or potassium bifluoride (KHF₂).[2][7] This reaction is generally high-yielding and benefits from the thermodynamic driving force of forming a strong S-F bond.
This sequential approach is advantageous as it utilizes common reagents and established, scalable reaction types.
Caption: Overall synthetic workflow for the preparation of the target compound.
Detailed Experimental Protocols
Safety Precaution: These procedures should be carried out by trained chemists in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and appropriate gloves) must be worn. Sulfonyl halides are corrosive and react with moisture; fluorinating agents should be handled with care.
Part A: Synthesis of 5-Chloro-2-methoxypyridine-3-sulfonyl Chloride (Intermediate)
Rationale: This protocol utilizes chlorosulfonic acid as both the reagent and solvent for the direct electrophilic chlorosulfonylation of the 5-chloro-2-methoxypyridine starting material. The reaction is conducted at low temperature to control the exothermicity and improve selectivity.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add chlorosulfonic acid (5.0 eq.) and cool the flask to 0 °C using an ice bath.
-
Substrate Addition: Slowly add 5-chloro-2-methoxypyridine (1.0 eq.) portion-wise to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the product.
-
Isolation: Collect the precipitated solid by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral.
-
Purification: Dry the crude solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield 5-chloro-2-methoxypyridine-3-sulfonyl chloride as a solid.[6]
Part B: Synthesis of 5-Chloro-2-methoxypyridine-3-sulfonyl Fluoride (Target Compound)
Rationale: This protocol employs a robust and widely used halogen exchange reaction.[2] Potassium bifluoride is an effective and easily handled source of fluoride. The reaction is run in a biphasic solvent system to facilitate the interaction between the organic-soluble sulfonyl chloride and the aqueous-soluble fluoride salt.[2]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the 5-chloro-2-methoxypyridine-3-sulfonyl chloride (1.0 eq.) from Part A in acetonitrile or THF.
-
Reagent Addition: Add a saturated aqueous solution of potassium bifluoride (KHF₂, 3.0-5.0 eq.).
-
Reaction Progression: Stir the resulting biphasic mixture vigorously at room temperature for 4-8 hours. Monitor the conversion of the starting material to the product by TLC or GC-MS. The disappearance of the sulfonyl chloride is a key indicator of reaction completion.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride.
Characterization and Structural Elucidation
Unequivocal structural confirmation is paramount in chemical synthesis.[8] A multi-faceted analytical approach combining NMR, MS, and IR spectroscopy is essential to validate the identity and purity of the final product.
Caption: Analytical workflow for the structural confirmation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise structure of the synthesized molecule. A standard analysis would involve ¹H, ¹³C, and ¹⁹F NMR experiments.[8]
-
¹H NMR: The proton spectrum is expected to show two distinct signals in the aromatic region corresponding to the protons at the C4 and C6 positions of the pyridine ring. These will likely appear as doublets due to coupling with each other. A sharp singlet around 3.9-4.1 ppm will correspond to the three protons of the methoxy (-OCH₃) group.
-
¹³C NMR: The carbon spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the fluorine (C3) will exhibit a characteristic coupling (¹JCF), and other nearby carbons may show smaller couplings.
-
¹⁹F NMR: This is a crucial experiment for confirming the success of the fluorination step. A single resonance is expected in the chemical shift range typical for sulfonyl fluorides (often between +40 and +70 ppm relative to CFCl₃). The absence of other fluorine signals confirms the regioselectivity of the synthesis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.
-
High-Resolution Mass Spectrometry (HRMS): ESI or EI ionization can be used. HRMS will provide the exact mass of the molecular ion, which can be compared to the calculated theoretical mass to confirm the molecular formula (C₆H₅ClFNO₃S).
-
Isotopic Pattern: The presence of one chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺). There will be two peaks, [M]⁺ and [M+2]⁺, in an approximate intensity ratio of 3:1, which is a definitive signature for a monochlorinated compound.[6][9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule by their characteristic vibrational frequencies.[10]
-
S=O Vibrations: The sulfonyl fluoride group will exhibit two strong, characteristic stretching bands: an asymmetric stretch typically around 1400-1420 cm⁻¹ and a symmetric stretch around 1200-1230 cm⁻¹.
-
S-F Vibration: A strong absorption band corresponding to the S-F bond stretch is expected in the region of 780-800 cm⁻¹.
-
Other Vibrations: Additional bands will be observed for C-H, C=C, and C=N stretching and bending modes of the substituted pyridine ring, as well as C-O stretching from the methoxy group.
Summary of Expected Characterization Data
| Technique | Parameter | Expected Value / Observation |
| ¹H NMR | Chemical Shifts (δ) | ~8.2-8.5 ppm (d, 1H), ~7.8-8.1 ppm (d, 1H), ~4.0 ppm (s, 3H) |
| ¹⁹F NMR | Chemical Shift (δ) | ~+40 to +70 ppm (s, 1F) |
| HRMS | [M+H]⁺ (calc.) | C₆H₆ClFNO₃S⁺, Calculated m/z: 225.9735 |
| MS (Isotopic) | M⁺ / [M+2]⁺ Ratio | ~3:1 |
| IR | S=O (asym) stretch | ~1410 cm⁻¹ |
| IR | S=O (sym) stretch | ~1215 cm⁻¹ |
| IR | S-F stretch | ~790 cm⁻¹ |
Conclusion
This guide has outlined a reliable and well-reasoned synthetic pathway for the preparation of 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride, a compound with high potential in modern chemical biology and drug discovery. By following a logical sequence of chlorosulfonylation and subsequent halogen exchange, the target molecule can be accessed in good yield. The described, multi-technique characterization protocol provides a robust framework for validating the structural integrity and purity of the final product, ensuring its suitability for downstream applications. The methodologies and insights presented herein are designed to empower researchers to confidently synthesize and utilize this valuable chemical tool.
References
-
Ball, N. D. (2023, January 16). Facile synthesis of sulfonyl fluorides from sulfonic acids. BALL LAB. [Link]
-
Pérez-Palau, M., & Cornella, J. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(9), 1151-1154. [Link]
-
Yamamoto, S., et al. (2024). Synthesis of Sulfonyl Fluorides Using 4-Cyanopyridone as a Leaving Group. The Journal of Organic Chemistry. [Link]
-
Fayad, E., & Gouverneur, V. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]
-
Li, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2736. [Link]
-
Nandi, G. C., et al. (2015). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry, 39(10), 7858-7867. [Link]
-
Chen, K., & Sharpless, K. B. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(11), 3327-3336. [Link]
-
Organic Chemistry Portal. Sulfonyl fluoride synthesis by fluorination. [Link]
-
Zaleskaya, M. I., et al. (2016). Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[11]pyridine-1,3-diones. Russian Journal of Organic Chemistry, 51(11), 1697-1699. [Link]
-
PubChemLite. 3-chloro-2-methoxypyridine-4-sulfonyl fluoride (C6H5ClFNO3S). [Link]
-
Nandi, G. C., et al. (2015). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 39(10), 7858-7867. [Link]
-
PubChemLite. 5-chloro-2-methoxypyridine-3-sulfonyl chloride (C6H5Cl2NO3S). [Link]
-
PubChemLite. 5-chloro-2-methoxypyridine-3-sulfonamide (C6H7ClN2O3S). [Link]
-
Powers, J. C., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(30), 11835-11840. [Link]
- CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine. (2016).
-
Chavas, T. E. J., et al. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. ACS Chemical Biology, 13(10), 2897-2907. [Link]
-
Van Hulle, M., et al. (2021). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 6(1), 107-115. [Link]
-
Jones, L., et al. (2024). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry, 15(2), 607-611. [Link]
-
Zhang, Y., et al. (2023). Recent applications of mass spectrometry in the analysis of transformation products of emerging contaminants in PM2.5. Journal of Mass Spectrometry and Advances in the Clinical Lab, 28, 1-11. [Link]
-
Rios-Font, R., et al. (2023). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯C₆F₅X (X = Cl, Br, I). Physical Chemistry Chemical Physics, 25(30), 20038-20046. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - 5-chloro-2-methoxypyridine-3-sulfonyl chloride (C6H5Cl2NO3S) [pubchemlite.lcsb.uni.lu]
- 7. Sulfonyl fluoride synthesis by fluorination [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. PubChemLite - 3-chloro-2-methoxypyridine-4-sulfonyl fluoride (C6H5ClFNO3S) [pubchemlite.lcsb.uni.lu]
- 10. helios.eie.gr [helios.eie.gr]
- 11. pubs.acs.org [pubs.acs.org]
